N-(4-ethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a bicyclic sulfur-containing heterocycle (thieno[3,2-d]pyrimidin-4-one) substituted at position 3 with a 3-methoxyphenylmethyl group. The acetamide moiety is linked via a sulfanyl bridge at position 2 of the core and bears a 4-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-31-18-9-7-17(8-10-18)25-21(28)15-33-24-26-20-11-12-32-22(20)23(29)27(24)14-16-5-4-6-19(13-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNWURCFUVPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The thienopyrimidine structure is crucial for its biological activity, and the introduction of the ethoxy and methoxy groups enhances its pharmacological potential.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. In a study evaluating various heterocycles, compounds demonstrated excellent radical scavenging abilities comparable to vitamin C. The presence of hydroxyl groups in these compounds was linked to enhanced antioxidant activity due to increased radical inhibition capabilities .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound against specific protein targets. For instance, a related compound showed a binding energy of -8.7 kcal/mol with protein PDBID: 3RP8, indicating strong interactions at the molecular level. This suggests potential applications in drug design targeting specific biological pathways .
Case Studies
- Anticancer Activity : A related thienopyrimidine compound was evaluated for its anticancer properties, showing inhibition of cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of thienopyrimidine derivatives in oncology.
- Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. Studies have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes .
Comparative Analysis
| Property | N-(4-ethoxyphenyl)-2-{...} | Related Compounds |
|---|---|---|
| Antioxidant Activity | High | Comparable to Vitamin C |
| Binding Energy (PDBID: 3RP8) | -8.7 kcal/mol | Varies (e.g., -9.33 kcal/mol) |
| Anticancer Potential | Yes | Yes |
| Enzyme Inhibition | Potential | Confirmed in several studies |
Comparison with Similar Compounds
Core Heterocycle Variations
- Thienopyrimidinone vs. Benzothieno-Triazolo-Pyrimidine: The target compound’s thieno[3,2-d]pyrimidin-4-one core is simpler than the fused triazolo system in 10a , which may enhance metabolic stability due to reduced steric hindrance.
Substituent Effects
- 3-Methoxyphenylmethyl vs. 4-Methylphenyl : The 3-methoxy group in the target compound introduces electron-donating effects and increased lipophilicity compared to the 4-methylphenyl group in , which could influence membrane permeability and target binding.
- Acetamide Substituents : The 4-ethoxyphenyl group (target) offers moderate hydrophobicity, contrasting with the strongly electron-withdrawing trifluoromethoxy group in and the basic pyridinyl moiety in . These differences may modulate solubility and receptor affinity.
Inferred Pharmacological Implications
- Thienopyrimidinones: The bicyclic core in the target compound and may enhance kinase inhibition via ATP-binding pocket interactions, analogous to purine-based drugs.
- Substituent Impact : The 4-ethoxyphenyl group in the target compound may balance lipophilicity and metabolic stability better than the trifluoromethoxy group in , which could resist oxidative metabolism but increase toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
